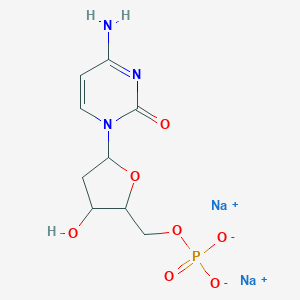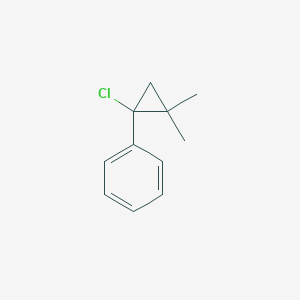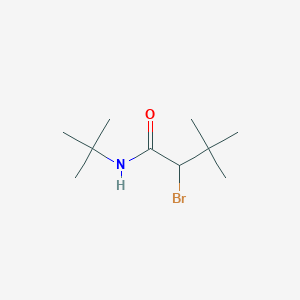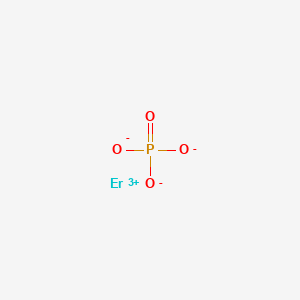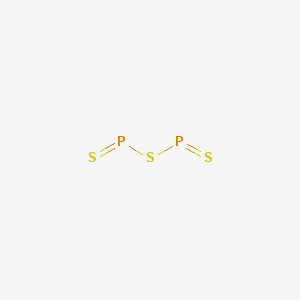
Phosphorus sulfide (P2S3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorus sulfide (P2S3) is a chemical compound that is commonly used in scientific research. It is a yellowish solid that is highly reactive and can be dangerous if not handled properly. In We will also discuss future directions for the use of P2S3 in scientific research.
Aplicaciones Científicas De Investigación
1. Electronic Material Applications
P2S3 has been identified as a promising material in the field of electronics, particularly for its potential in 2D electronics. A study by Xiao et al. (2018) highlights the discovery of a new diphosphorus trisulfide (P2S3) 2D crystal, which exhibits stability and wide bandgap semiconductor properties. This material's electronic properties can be modulated for various applications, including multilayer P2S3 structures, P2S3 nanoribbons, and P2S3 nanotubes (Xiao et al., 2018).
2. Fertilizer Industry
In the fertilizer industry, P2S3 plays a role in phosphorus recovery processes. Vogel et al. (2015) investigated the P-fertilizer products of a thermochemical process for phosphorus recovery from sewage sludge ash, emphasizing the formation and prevention of toxic sulfides during these processes (Vogel et al., 2015).
3. Wastewater Treatment
P2S3 is relevant in wastewater treatment, specifically in the context of iron salt dosage for sulfide control. Gutiérrez et al. (2010) explored the chemical phosphorus removal during wastewater treatment induced by iron salt addition for sulfide control. The study found that iron sulfide is rapidly reoxidized under aerobic conditions, resulting in phosphate precipitation (Gutiérrez et al., 2010).
4. Atmospheric Chemistry in Substellar Atmospheres
Research by Visscher et al. (2005) modeled sulfur and phosphorus chemistry in giant planets, brown dwarfs, and extrasolar giant planets. This study highlights the significance of sulfur and phosphorus compounds, such as hydrogen sulfide (H2S) and silicon sulfide (SiS), in the atmospheric chemistry of these celestial bodies (Visscher et al., 2005).
5. Agricultural Applications
P2S3 also finds application in agriculture. A study by Salame (2020) on the influence of growth and yield attributes of sesame by sulfur and phosphorus combination fertilizer levels under rainfed conditions demonstrated the impact of different sulfur and phosphorus treatments on crop productivity (Salame, 2020).
Propiedades
Número CAS |
12165-69-4 |
|---|---|
Nombre del producto |
Phosphorus sulfide (P2S3) |
Fórmula molecular |
P2S3 |
Peso molecular |
158.2 g/mol |
InChI |
InChI=1S/P2S3/c3-1-5-2-4 |
Clave InChI |
XQNIYBBHBZAQEC-UHFFFAOYSA-N |
SMILES |
P(=S)SP=S |
SMILES canónico |
P(=S)SP=S |
Otros números CAS |
12165-69-4 |
Descripción física |
Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid. |
Sinónimos |
PHOSPHORUS TRISULFIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





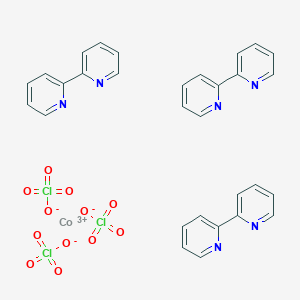

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)
